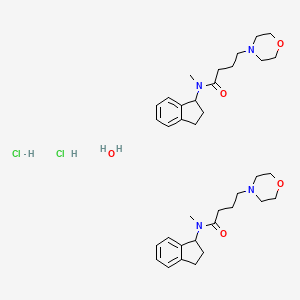
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate is a complex organic compound with a unique structure that includes a morpholine ring, an indanamine core, and a butyryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate typically involves multiple steps, starting with the preparation of the indanamine core. The process may include:
Formation of Indanamine Core: This step involves the reaction of indanone with methylamine under acidic conditions to form N-methyl-1-indanamine.
Attachment of Butyryl Group: The N-methyl-1-indanamine is then reacted with butyryl chloride in the presence of a base such as triethylamine to form N-(butyryl)-N-methyl-1-indanamine.
Morpholine Addition: The final step involves the reaction of the N-(butyryl)-N-methyl-1-indanamine with morpholine under controlled conditions to yield N-(2-Morpholinobutyryl)-N-methyl-1-indanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a precursor for drug development.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Morpholinobutyryl)-1-indanamine: Lacks the N-methyl group, which may affect its biological activity and chemical properties.
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine: Similar structure but without the hydrochloride hemihydrate form, which may influence its solubility and stability.
Uniqueness
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
63992-12-1 |
|---|---|
Molekularformel |
C36H56Cl2N4O5 |
Molekulargewicht |
695.8 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-4-morpholin-4-ylbutanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/2C18H26N2O2.2ClH.H2O/c2*1-19(17-9-8-15-5-2-3-6-16(15)17)18(21)7-4-10-20-11-13-22-14-12-20;;;/h2*2-3,5-6,17H,4,7-14H2,1H3;2*1H;1H2 |
InChI-Schlüssel |
IIUIWVHEMGQCOU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)CCCN3CCOCC3.CN(C1CCC2=CC=CC=C12)C(=O)CCCN3CCOCC3.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)

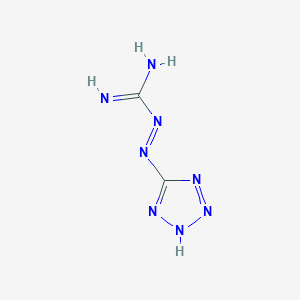
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)

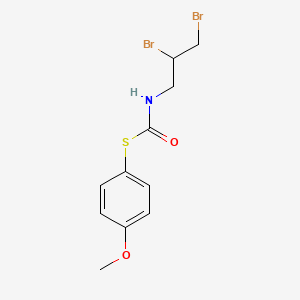

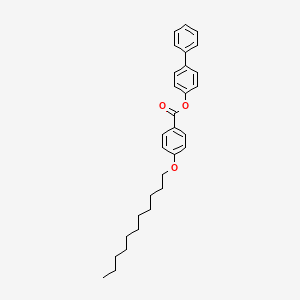
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)

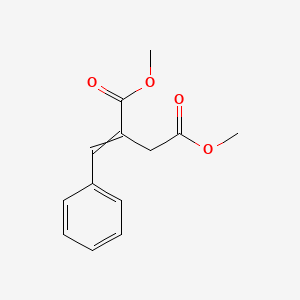
sulfanium chloride](/img/structure/B14482511.png)
